Calcium saccharin hydrate
Description
Structure
2D Structure
Properties
CAS No. |
6381-91-5 |
|---|---|
Molecular Formula |
C14H10CaN2O7S2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
calcium;bis(1,1-dioxo-1,2-benzothiazol-3-olate);hydrate |
InChI |
InChI=1S/2C7H5NO3S.Ca.H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;/h2*1-4H,(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
MQRKKLAGBPVXCD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.O.O.O.[Ca+2] |
Pictograms |
Irritant |
Synonyms |
1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide Calcium Salt Hydrate (4:7); Calcium 1,2-benzisothiazolin-3-one 1,1-Dioxide Hydrate; Calcium o-Benzolsulfimide Hydrate; Calcium Saccharin Hydrate |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for Saccharin Calcium
Remsen-Fahlberg Process and its Adaptations for Calcium Saccharin (B28170) Synthesisiarc.freuropa.eu
The Remsen-Fahlberg process, discovered by Ira Remsen and Constantin Fahlberg in 1878, represents the traditional and still widely used method for saccharin production. iarc.frinchem.org Adaptations to this process allow for the synthesis of various salts of saccharin, including calcium saccharin, which was introduced in the early 1950s as a soluble alternative to saccharin acid. iarc.frnih.gov
Chemical Reaction Sequences and Intermediate Compoundsiarc.fr
The synthesis begins with toluene (B28343), which undergoes sulfonation using chlorosulfonic acid. iarc.frchemdad.com This initial step produces a mixture of ortho- and para-toluenesulfonyl chloride. nih.gov The isomers are separated, and the liquid o-toluenesulfonyl chloride is subjected to amidation with ammonia (B1221849) to yield o-toluenesulfonamide (B73098) (OTS). iarc.frchemistryviews.org The crucial oxidation step follows, where the methyl group of o-toluenesulfonamide is oxidized, typically using oxidizing agents like potassium permanganate (B83412) or chromic acid, to form o-sulfamoylbenzoic acid. chemdad.comnih.govgoogle.com Upon heating, this intermediate compound undergoes intramolecular cyclization to yield the insoluble acid form of saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide). iarc.frchemdad.com
To produce the calcium salt, the resulting saccharin acid is neutralized. This is achieved by reacting the acid with a calcium source, such as calcium hydroxide (B78521) or calcium carbonate, in an aqueous solution. iarc.frgoogle.com The reaction with calcium hydroxide forms the soluble calcium salt, which can then be crystallized from the solution. iarc.fr
Key Reaction Steps:
Sulfonation: Toluene + Chlorosulfonic Acid → o-Toluenesulfonyl chloride + p-Toluenesulfonyl chloride
Amidation: o-Toluenesulfonyl chloride + Ammonia → o-Toluenesulfonamide
Oxidation: o-Toluenesulfonamide + Oxidizing Agent (e.g., KMnO₄) → o-Sulfamoylbenzoic acid
Cyclization: o-Sulfamoylbenzoic acid (with heating) → Saccharin (acid form)
Neutralization: Saccharin (acid form) + Calcium Hydroxide → Saccharin Calcium
Characterization of Process-Related Impuritiesiarc.freuropa.euinchem.org
The Remsen-Fahlberg process is known to generate a specific profile of impurities, which can be carried over into the final product if not adequately removed during purification. chemistryviews.org The most significant and characteristic impurity is unreacted o-toluenesulfonamide (OTS). iarc.frinchem.org Due to the initial production of isomeric compounds, p-toluenesulfonamide (B41071) is also a common impurity. nih.gov The oxidation of this para-isomer can lead to the formation of p-sulfamoylbenzoic acid, which was a notable contaminant in early production methods. chemistryviews.orggoogle.com
More than 30 different impurities have been reported in saccharin produced via this method. iarc.fr These can include a range of compounds from starting materials, intermediates, and side-reaction products.
| Impurity Name | Chemical Formula | Source in Process |
|---|---|---|
| o-Toluenesulfonamide (OTS) | C₇H₉NO₂S | Unreacted intermediate from the amidation step. iarc.fr |
| p-Toluenesulfonamide | C₇H₉NO₂S | Isomer of OTS, originating from the initial sulfonation of toluene. nih.gov |
| p-Sulfamoylbenzoic acid | C₇H₇NO₄S | Oxidation product of the p-toluenesulfonamide impurity. chemistryviews.org |
| 5-Chlorosaccharin | C₇H₄ClNO₃S | Result of side reactions during synthesis. nih.gov |
| Toluene-2,4-disulfonamide | C₇H₁₀N₂O₄S₂ | Result of over-sulfonation of the starting material. nih.gov |
Maumee Process and its Application in Calcium Saccharin Productioneuropa.euinchem.org
Developed as an alternative to the Remsen-Fahlberg synthesis, the Maumee process (also known as the Sherwin-Williams process) utilizes a different starting material and reaction pathway. inchem.orgchemdad.com This method is notable because it avoids the use of toluene and the associated toluene-based impurities. iarc.fr
Utilization of Methyl Anthranilate as a Precursorinchem.org
The Maumee process begins with purified methyl anthranilate, a compound found naturally in sources like grapes. iarc.frchemicalbook.com The synthesis proceeds through several distinct steps: iarc.frchemdad.com
Diazotization: Methyl anthranilate is first treated with nitrous acid to form 2-carbomethoxybenzenediazonium chloride.
Sulfonation/Oxidation: This intermediate undergoes sulfonation and oxidation to yield 2-carbomethoxybenzenesulfonyl chloride.
Amidation: The resulting sulfonyl chloride is then subjected to amidation.
Acidification & Cyclization: Subsequent acidification leads to the formation of insoluble acid saccharin.
Similar to the Remsen-Fahlberg process, the final step to obtain calcium saccharin involves neutralization of the saccharin acid with a calcium source, such as calcium hydroxide. iarc.frnih.gov
Analytical Profiles of Maumee Process-Derived Impuritiesiarc.freuropa.euchemdad.cominchem.org
The impurity profile of saccharin derived from the Maumee process is distinctly different from that of the Remsen-Fahlberg method, primarily because o-toluenesulfonamide is not an intermediate in this pathway. iarc.fr Instead, the most abundant polar impurities identified are various aminosaccharins. inchem.orgnih.gov Analysis using high-pressure liquid chromatography has identified 5- and 6-aminosaccharin (B1214450) as the predominant polar impurities, with combined levels reported between 99 and 152 mg/kg in analyzed samples. nih.gov
| Impurity Name | Chemical Formula | Source in Process |
|---|---|---|
| 5-Aminosaccharin | C₇H₆N₂O₃S | Identified as a major polar impurity. inchem.orgnih.gov |
| 6-Aminosaccharin | C₇H₆N₂O₃S | Identified as a major polar impurity. inchem.orgnih.gov |
| 7-Aminosaccharin | C₇H₆N₂O₃S | Identified as a less abundant polar impurity. nih.gov |
| o-Sulphamoylbenzoic acid | C₇H₇NO₅S | Identified as a polar impurity. nih.gov |
| Methyl anthranilate | C₈H₉NO₂ | Unreacted starting material. inchem.org |
| N-Methylsaccharin | C₈H₇NO₃S | Identified as a predominant non-polar impurity. inchem.org |
Direct Preparation of Calcium Saccharin from Saccharin Acidnih.gov
A direct and straightforward method for producing calcium saccharin involves starting with pre-synthesized saccharin acid. This method circumvents the complexities of the primary synthesis routes and focuses solely on the salt formation step.
The process involves reacting saccharin acid with a stoichiometric amount of a calcium-containing base in an aqueous medium. formulationbio.com Common calcium sources for this reaction include calcium hydroxide or calcium carbonate. formulationbio.comgoogle.com According to one patented method, saccharin acid is suspended in water, and the calculated amount of calcium carbonate is added portionwise. google.com The reaction is controlled to maintain a pH between 4.50 and 5.75. google.com After the reaction is complete, the solution is filtered to remove any unreacted materials or insoluble impurities. The final step is the evaporation of the filtrate to dryness or concentration to induce crystallization, yielding the crystalline calcium saccharin salt. formulationbio.comgoogle.com
Stoichiometric Reactions with Calcium-Containing Bases
Purification Techniques for High-Purity Saccharin Calcium
Achieving the high purity required for food and pharmaceutical applications involves several purification steps designed to remove unreacted starting materials, byproducts, and other impurities.
Following the synthesis reaction, the resulting aqueous solution of saccharin calcium undergoes filtration to remove any insoluble impurities. google.comgoogle.com This is a crucial step to clarify the solution before crystallization.
Evaporation is then employed to concentrate the filtrate. google.combibliotekanauki.pl By removing water, the solution becomes supersaturated, which is a prerequisite for crystallization. In large-scale production, this is often accomplished using vacuum evaporators, which allow for water removal at lower temperatures, thus protecting the heat-sensitive compound from degradation. bibliotekanauki.pl The concentrated solution is then cooled to induce the crystallization of high-purity saccharin calcium. google.com
For achieving exceptionally high purity, more advanced techniques may be employed. These methods are designed to separate saccharin from structurally similar impurities, such as o-toluenesulfonamide, which can be present from the initial synthesis of the saccharin starting material. google.com
One such method involves a multi-step acidification and precipitation process. By carefully adjusting the pH of an aqueous solution, different compounds can be selectively precipitated. For instance, o-toluenesulfonamide can be precipitated at a pH of 6, followed by p-sulfamylbenzoic acid at a pH of 3.5, and finally saccharin at a pH of 1.5. google.com
Liquid-liquid extraction is another powerful purification technique. An aqueous solution of a water-soluble saccharin salt can be washed with a solvent like butyl acetate (B1210297) to extract organic impurities. google.com
Furthermore, recrystallization is a common final step to refine the crystalline product. walisongo.ac.id The crystallized saccharin calcium is dissolved in a suitable solvent (often hot water), and then allowed to slowly recrystallize upon cooling. google.com This process helps to exclude remaining impurities from the crystal lattice, resulting in a product of very high purity.
Filtration and Evaporation Techniques in Large-Scale Production
Crystallization Science and Solid-State Characteristics of Calcium Saccharin
The final physical form of saccharin calcium is a white crystalline powder. guidechem.comchemicalbook.com The characteristics of these crystals are influenced by the conditions under which they are formed.
The conditions during crystallization significantly impact the morphology—size and shape—of the resulting saccharin calcium crystals. Key factors include the solvent used, the rate of cooling or evaporation, and the pH of the crystallizing solution.
For instance, the rate at which a saturated solution is cooled can determine the size of the crystals. Slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling often leads to the formation of smaller, less uniform crystals. Similarly, the rate of evaporation in crystallization processes affects the level of supersaturation and, consequently, the nucleation and growth of crystals. bibliotekanauki.pl
The presence of impurities can also inhibit crystal growth or alter the crystal habit. Therefore, the effectiveness of the preceding purification steps has a direct impact on the final crystalline product. Recent studies on various metal saccharinates have highlighted the complexity of their crystal structures, often forming hydrates with specific coordination geometries. For example, a study on alkaline earth saccharinates found that calcium saccharinate crystallizes as Ca(sac)₂·7H₂O in a triclinic crystal system. srce.hr The precise control of synthesis and crystallization conditions is therefore essential to produce a consistent crystalline product with the desired physical properties.
Co-crystallization Strategies for Modified Solid Forms
Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a solid compound without altering its chemical structure. researchgate.netnih.gov A co-crystal is a multi-component crystalline solid composed of an active pharmaceutical ingredient (API) and a stoichiometrically defined amount of a second molecule, known as a co-former, held together in the same crystal lattice by non-covalent interactions, primarily hydrogen bonds. semanticscholar.orgnih.gov This strategy is widely employed to improve properties such as solubility, dissolution rate, stability, and bioavailability. nih.govnih.govbioline.org.br
In the context of saccharin, research has overwhelmingly focused on using the acid form of saccharin as a co-former to enhance the properties of various APIs. nih.govjapsonline.comcore.ac.uk Saccharin is an effective co-former due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O). core.ac.uk This allows it to form stable co-crystals with a wide range of molecules. researchgate.net
Detailed research findings have demonstrated the successful application of saccharin as a co-former. For instance, co-crystallization with saccharin has been shown to significantly increase the solubility and dissolution rate of poorly soluble drugs like ketoprofen (B1673614) and carbamazepine. japsonline.comau.dk
| API | Co-former | Molar Ratio (API:Co-former) | Method | Key Finding | Source |
| Ketoprofen | Saccharin | 1:1 | Slurry Method | Increased aqueous solubility by 256.54% compared to pure ketoprofen. | researchgate.netjapsonline.com |
| Carbamazepine | Saccharin | 1:1 | Solution Crystallization | The co-crystal exhibited higher entropy, a lower melting point, and an improved dissolution profile compared to pure carbamazepine. | au.dkgoogle.com |
| Indomethacin | Saccharin | 1:1 | Solution Evaporation | A stable co-crystal was formed with a distinct melting point and favorable dissolution rate. | nih.gov |
| Adefovir Dipivoxil | Saccharin | Not specified | Not specified | The acidic nature of the saccharin co-former enhanced the chemical stability of the API. | researchgate.netnih.gov |
A related but distinct strategy for modifying the solid forms of saccharin salts is the formation of "ionic co-crystals". rsc.org Research has shown that when saccharin is reacted with an excess of rubidium or cesium cations, stable ionic co-crystals are formed. rsc.org In these unique structures, both the neutral saccharin molecule and the deprotonated saccharinate ion are incorporated into the same crystal lattice. rsc.org This demonstrates an alternative pathway to creating novel, modified solid forms of saccharin-based salts.
Advanced Analytical Methodologies for Saccharin Calcium Characterization and Quantification
Spectroscopic Analysis of Saccharin (B28170) Calcium
Spectroscopic techniques are instrumental in the analysis of saccharin calcium, providing information on elemental composition, molecular structure, and concentration. These methods rely on the interaction of electromagnetic radiation with the analyte.
Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used for determining the concentration of specific metal elements in a sample. In the context of saccharin calcium, AAS is critical for quantifying trace elemental impurities, such as heavy metals, which are strictly regulated. The determination of lead (Pb) content, for example, is crucial due to the potential health risks associated with its exposure, even at low concentrations. researchgate.nethspublishing.org
The method involves atomizing a sample, typically in a flame or graphite (B72142) furnace, so that the element of interest is present as free atoms in the ground state. These atoms then absorb light of a characteristic wavelength from a source lamp. According to the Beer-Lambert law, the amount of light absorbed is proportional to the concentration of the element. Lanthanum chloride is often added to samples to mask interferences from substances like phosphate (B84403), sulfate (B86663), and aluminum that can affect the accuracy of calcium measurements. nemi.gov
A study focused on quantifying lead in calcium saccharin using AAS found an average concentration of 0.32 mg/kg, which is well within the typical specification limit of not more than 2.0 mg/kg. researchgate.nethspublishing.org This highlights the sensitivity and accuracy of AAS for ensuring the purity of saccharin calcium. hspublishing.org
Table 1: AAS Analysis of Lead (Pb) in Saccharin Calcium
| Parameter | Finding | Source |
| Analyte | Lead (Pb) | researchgate.nethspublishing.org |
| Methodology | Atomic Absorption Spectrometry (AAS) | researchgate.nethspublishing.org |
| Average Result | 0.32 mg/kg | researchgate.nethspublishing.org |
| Specification Limit | Not more than 2.0 mg/kg | researchgate.nethspublishing.org |
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of saccharin in various products. The method is based on the principle that the saccharin molecule absorbs light in the UV region of the electromagnetic spectrum. The amount of absorbance at a specific wavelength is directly proportional to the concentration of saccharin in the solution. conicet.gov.ar
Several international pharmacopoeias specify UV spectrophotometry for assaying sodium saccharin in tablets. nih.goviarc.fr For analysis, samples are typically dissolved in a suitable solvent, and the absorbance is measured at the wavelength of maximum absorption (λmax). For saccharin, a UV max absorption in 0.1 N NaOH is observed at 267.3 nm. nih.gov In some applications, such as analyzing ice cream, saccharin is extracted and then forms a colored complex (e.g., with Nessler's reagent) which is then measured in the visible range, for instance at 425 nm. chemijournal.com
To handle complex matrices and overlapping spectra from multiple components, UV-Vis spectrophotometry can be combined with chemometric techniques like Partial Least-Squares (PLS). A PLS-2 method was successfully developed for the simultaneous determination of saccharin and aspartame, demonstrating good validation with relative errors of less than 11% compared to other methods. conicet.gov.ar
Table 2: UV-Vis Spectrophotometric Methods for Saccharin Quantification
| Method | Wavelength (λmax) | Linearity Range | Application | Source |
| UV Spectrophotometry | 267.3 nm (in 0.1 N NaOH) | Not specified | General quantification | nih.gov |
| UV-Vis with PLS-2 | 200-250 nm range | Not specified | Simultaneous determination with aspartame | conicet.gov.ar |
| Visible Spectrophotometry | 425 nm (with Nessler's reagent) | Not specified | Quantification in ice cream | chemijournal.com |
| Simple UV Spectrophotometry | Not specified | 10-90 µg/ml | Quantification of saccharin | ijpsr.com |
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide a unique "fingerprint" of a molecule, allowing for its identification and structural characterization. nih.gov Both methods probe the vibrational modes of a molecule, but they are based on different physical principles (IR absorption and Raman scattering), making them complementary.
Several pharmacopoeias list infrared absorption spectrophotometry as a method for the identification of saccharin and its salts. nih.goviarc.fr The FTIR spectrum of saccharin shows characteristic bands corresponding to its functional groups. For instance, key bands are observed for N-H stretching (3093.5 cm⁻¹), C=O stretching (1720.6 cm⁻¹), and asymmetric and symmetric SO₂ stretching (1336.0 cm⁻¹ and 1177.5 cm⁻¹, respectively). nih.gov
Raman spectroscopy is also effective for characterizing saccharin. A typical Raman spectrum of saccharin displays intense bands for C=O stretching (1697.0 cm⁻¹), C-C stretching (1593.0 cm⁻¹), and SO₂ stretching (1014.7 cm⁻¹). nih.gov These specific spectral signatures are invaluable for confirming the identity and integrity of saccharin calcium in raw materials and finished products. researchgate.netdergipark.org.tr
Table 3: Characteristic Vibrational Bands for Saccharin
| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Source |
| N-H Stretching | 3093.5 | - | nih.gov |
| C=O Stretching | 1720.6 | 1697.0 | nih.gov |
| C-C Stretching | - | 1593.0 | nih.gov |
| SO₂ Asymmetric Stretching | 1336.0 | - | nih.gov |
| SO₂ Symmetric Stretching | 1177.5 | - | nih.gov |
| SO₂ Stretching | - | 1014.7 | nih.gov |
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that has become a powerful tool for real-time process monitoring in the pharmaceutical and food industries. nih.govanimbiosci.org It measures the absorption of light in the near-infrared region (approximately 780 to 2500 nm), which corresponds to overtones and combination bands of the fundamental molecular vibrations seen in the mid-infrared region.
NIR is particularly well-suited for online or at-line monitoring of manufacturing processes, such as powder blending, to ensure homogeneity. nih.gov Its ability to penetrate samples allows for analysis with minimal to no sample preparation. In one study, a quantitative NIR method was developed to monitor the concentration of an active pharmaceutical ingredient (API) in powder blends, using saccharin as a surrogate for the API. researchgate.net A calibration model was built using Partial Least Squares (PLS) regression, demonstrating the feasibility of using an offline approach to develop a robust model for implementation in a continuous manufacturing process. researchgate.net This approach allows for the detection of process variations and ensures consistent product quality. nih.gov
Table 4: NIR Spectroscopy for Process Monitoring Using Saccharin as API Surrogate
| Parameter | Details | Source |
| Application | Monitoring API concentration in powder blends in a tablet press feed frame. | researchgate.net |
| API Surrogate | Saccharin | researchgate.net |
| Methodology | Near-Infrared (NIR) Spectroscopy with Partial Least Squares (PLS) modeling. | researchgate.net |
| Calibration | Developed using a 15-point Design of Experiments (DoE) with an offline feed frame table. | researchgate.net |
| Outcome | A robust quantitative model capable of accurately measuring API concentration in real-time during a continuous manufacturing process. | researchgate.net |
Infrared (IR) and Raman Spectroscopic Fingerprinting
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For saccharin calcium analysis, liquid chromatography is the most important and widely used approach, offering high resolution and sensitivity for quantification and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of saccharin and other artificial sweeteners in a wide variety of matrices, including beverages and food products. researchgate.netnih.gov The method's popularity stems from its simplicity, high efficiency, and the ability to often inject aqueous extracts directly after filtration. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that uses smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. nih.gov
The most common mode of separation for saccharin is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. scispace.comresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comresearchgate.net Detection is most commonly performed using a UV or Diode Array Detector (DAD). nih.govscispace.com
Method development focuses on optimizing parameters such as the mobile phase composition (isocratic or gradient elution), pH, flow rate, and column temperature to achieve a robust and efficient separation of saccharin from other components in the sample matrix. researchgate.net Validation of these methods ensures they are accurate, precise, and linear over the desired concentration range. ijpsr.comresearchgate.net UHPLC methods, in particular, allow for the rapid, simultaneous determination of multiple sweeteners in under 10 minutes. researchgate.netchromatographyonline.com
Table 5: Examples of HPLC/UHPLC Methods for Saccharin Analysis
| Method | Column | Mobile Phase | Detection | Application | Source |
| HPLC-DAD | C18 | Gradient: Acetonitrile and Phosphate buffer (pH 3.3) | DAD | Simultaneous analysis of sweeteners, preservatives, and caffeine | researchgate.net |
| HPLC-DAD | C18 | Isocratic: Phosphate buffer and Acetonitrile | DAD | Separation of aspartame, acesulfame (B1210027) K, and sodium saccharin | scispace.com |
| Reverse Phase HPLC | Not specified | Not specified | UV (254 nm) | Separation of saccharin, benzoic acid, and caffeine | oup.com |
| UHPLC-MS | Reversed-phase | Not specified | Single Quadrupole MS | Simultaneous determination of 18 food additives and caffeine | chromatographyonline.com |
Hyphenated Mass Spectrometry for Comprehensive Profiling (e.g., LC-ESI-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the definitive analysis of saccharin. The combination of high-performance liquid chromatography (HPLC) for separation and electrospray ionization tandem mass spectrometry (ESI-MS/MS) for detection provides exceptional sensitivity and specificity. researchgate.net
This powerful tool is particularly advantageous for analyzing complex matrices, such as food and beverages. researchgate.net In a typical LC-ESI-MS/MS method, saccharin is identified and quantified in the negative ionization mode. researchgate.net A common approach involves monitoring the transition of the precursor ion (m/z = 182) to a specific product ion (m/z = 106) using single reaction monitoring (SRM), which significantly enhances the selectivity of the analysis. researchgate.net The quantification limit for saccharin using this method can be as low as 1 mg/kg. researchgate.net
Recent advancements have focused on isotope dilution mass spectrometry (ID-MS) coupled with LC-MS for even more accurate quantification. researchgate.net This method utilizes a synthesized isotope analogue of saccharin (¹³C-sodium saccharin) as an internal standard. researchgate.net By spiking samples with this standard and analyzing them with LC/MS in the selected ion monitoring (SIM) mode for saccharin (m/z 182) and its isotope (m/z 183), highly reliable and reproducible results can be achieved. researchgate.net
Table 1: LC-MS/MS Parameters for Saccharin Analysis
| Parameter | Value/Description | Source |
| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.net |
| MS Mode | Tandem MS (MS/MS) | researchgate.net |
| Precursor Ion (m/z) | 182 | researchgate.net |
| Product Ion (m/z) | 106 | researchgate.net |
| Monitoring Mode | Single Reaction Monitoring (SRM) | researchgate.net |
| Isotope Analogue (for ID-MS) | ¹³C-sodium saccharin | researchgate.net |
| Isotope Analogue Ion (m/z) | 183 | researchgate.net |
| Quantification Limit | 1 mg/kg | researchgate.net |
Gas Chromatography (GC) for Volatile Component Analysis
Gas chromatography (GC) is a sensitive and selective method that has been historically used for the determination of artificial sweeteners, including saccharin. researchgate.net A significant drawback of GC for non-volatile compounds like saccharin is the necessity of a derivatization step to convert the analyte into a volatile form suitable for GC analysis. researchgate.net Trimethylsilylation (TMS) is a common derivatization technique used for saccharin. researchgate.net
While primarily used for volatile compounds, GC can be applied to analyze the volatile components that might be present alongside saccharin calcium in a product formulation, ensuring a comprehensive quality assessment. oiv.intreading.ac.uk The technique separates vaporized compounds based on their passage through a column, with detection often performed by a flame ionization detector (FID). oiv.int Modern GC applications are extensive, covering fields from environmental analysis to the food and beverage industry, where it is essential for analyzing flavor and aroma profiles. phenomenex.com
Thin-Layer Chromatography (TLC) for Screening Applications
Thin-Layer Chromatography (TLC) serves as a valuable tool for the initial screening of saccharin and other sweeteners. researchgate.net It is a relatively simple, cost-effective, and rapid method for separating components in a mixture. researchgate.net Historically, TLC methods were developed to separate sweeteners from other impurities, often using polyamide layers. researchgate.net A method developed in 1970 could detect as little as 2 μg of saccharin in various food products. researchgate.net
More advanced High-Performance Thin-Layer Chromatography (HPTLC) methods offer improved resolution and quantification capabilities. researchgate.net For instance, an HPTLC method for determining saccharin in pharmaceuticals uses silica-gel 60F254 plates with a mobile phase of ethyl acetate (B1210297)–carbon tetrachloride–acetic acid. researchgate.net The separated spots are scanned densitometrically at 230 nm for quantification. researchgate.net Such methods demonstrate good linearity and have detection limits in the nanogram range per spot. researchgate.net
Table 2: HPTLC Method for Saccharin Determination
| Parameter | Description | Source |
| Stationary Phase | Silica-gel 60F254 plates | researchgate.net |
| Mobile Phase | Ethyl acetate–carbon tetrachloride–acetic acid (3 + 4 + 0.5 v/v/v) | researchgate.net |
| Detection | Reflectance/Absorbance mode at λ= 230 nm | researchgate.net |
| Detection Limit | 35 ng per spot | researchgate.net |
| Quantification Limit | 110 ng per spot | researchgate.net |
Electrophoretic and Flow-Based Analytical Systems
Electrophoretic and flow-based systems provide rapid and efficient alternatives to traditional chromatographic methods for the analysis of saccharin calcium. These techniques are known for their high resolving power, low solvent consumption, and potential for automation.
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) is a powerful separation technique with resolution comparable to HPLC. researchgate.net Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC) and Capillary Zone Electrophoresis (CZE), are frequently employed for the determination of saccharin. researchgate.netmdpi.com MEKC is particularly useful as it allows for the separation of both neutral and ionic forms of analytes. lumexinstruments.es
In a typical MEKC method for sweeteners, including saccharin and its salts, separation is achieved in a capillary with a buffer containing a surfactant like sodium dodecyl sulfate (SDS). lumex.com.cnnih.gov Detection is commonly performed using a UV detector at a wavelength of 254 nm. lumexinstruments.eslumex.com.cn These methods can be applied to a wide range of samples, including soft drinks, and can simultaneously determine multiple sweeteners. lumexinstruments.esscispace.com Combining CE with capacitively coupled contactless conductivity detection (C4D) can significantly reduce analysis time to under 6 minutes for a mixture of sweeteners including saccharin. mdpi.com
Table 3: Exemplary MEKC Conditions for Sweetener Analysis
| Parameter | Condition | Source |
| Technique | Micellar Electrokinetic Chromatography (MEKC) | lumexinstruments.eslumex.com.cn |
| Buffer | Borate buffer with SDS | lumex.com.cn |
| Capillary | Fused-silica, e.g., 50/60 cm (effective/total length), 75 µm ID | lumex.com.cn |
| Voltage | +25 kV | lumex.com.cn |
| Detection | UV at 254 nm | lumexinstruments.eslumex.com.cn |
| Application | Soft drinks, food products | lumexinstruments.eslumex.com.cn |
Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA)
Flow Injection Analysis (FIA) and its successor, Sequential Injection Analysis (SIA), are automated, flow-based techniques that are well-suited for the rapid and routine analysis of saccharin. researchgate.net These methods minimize sample preparation and are considered environmentally friendly due to low solvent consumption. mdpi.com
An FIA method for saccharin can be based on its transient adsorption on a solid phase, such as Sephadex G-25, packed in a flow-through cell, with detection via its intrinsic UV absorbance. SIA offers greater versatility and reliability over FIA. A developed SIA method for saccharin involves the reaction with p-chloranil in an ethanol (B145695) medium, accelerated by hydrogen peroxide, to form a colored compound detected spectrophotometrically. researchgate.netresearchgate.netnih.gov This approach provides a simple, rapid, and cost-effective means for quality control. researchgate.netnih.gov
Table 4: Performance of a SIA Method for Saccharin
| Parameter | Value/Description | Source |
| Principle | Reaction with p-chloranil and H₂O₂ | researchgate.netresearchgate.netnih.gov |
| Detection | UV-Vis Spectrophotometry at λmax = 420 nm | researchgate.netresearchgate.netnih.gov |
| Linear Range | 20–140 mg/L | researchgate.netnih.gov |
| Detection Limit | 19.69 mg/L | researchgate.netnih.gov |
| Application | Quality control in food products | researchgate.netnih.gov |
Advanced Sensor Development and Electroanalytical Approaches
The development of advanced sensors and electroanalytical methods represents a frontier in the rapid and sensitive detection of saccharin. researchgate.net Electrochemical sensors, which convert the interaction with an analyte into an electrical signal, offer advantages such as simplicity, speed, and high sensitivity. researchgate.netnih.gov
Ion-selective electrodes (ISEs) have been developed for the potentiometric determination of saccharin. conicet.gov.arntsensors.com These sensors transform the activity of the saccharin ion in a solution into an electrical potential, allowing for direct measurement. ntsensors.com Other electroanalytical techniques, such as voltammetry, can determine analyte concentrations directly with minimal sample pretreatment. mdpi.com
Furthermore, biosensors, which incorporate a biological recognition element, offer high selectivity. researchgate.netconicet.gov.ar Lipid film-based electrochemical detectors, for example, can be fabricated for the rapid detection of a wide range of compounds in foods, including saccharin. researchgate.net The integration of nanomaterials into sensor design is a key area of research, aiming to enhance the sensitivity and electrical conductivity of the working electrodes. nih.gov These advanced sensor technologies hold promise for real-time monitoring and on-site analysis of saccharin calcium.
Electrochemical Detection Principles
Electrochemical methods provide a sensitive and cost-effective approach for the determination of saccharin. These techniques are often based on the intrinsic electrochemical properties of the saccharin molecule or its derivatives.
One prominent strategy involves the use of bilayer lipid membranes (BLMs) in an amperometric setup. A technique utilizing filter-supported BLMs has been developed for the rapid and sensitive electrochemical flow injection monitoring of saccharin, among other artificial sweeteners. nih.gov When a sample containing saccharin is injected into a carrier electrolyte stream, it interacts with the lipid membrane, causing a transient current signal. nih.gov The magnitude of this signal is directly proportional to the concentration of the sweetener, allowing for quantification at micromolar levels. nih.gov A key advantage of this method is its selectivity, as the time it takes for the transient response to appear differs for various sweeteners, enabling their individual detection in mixtures. nih.gov
Another electrochemical approach is based on the principle of azo-coupling. jocpr.com This method involves the electrochemical detection of saccharin after it couples with specifically modified conducting polymers, such as those based on cyclopentadienyl (B1206354) (Cp) diazonium salts, in an alkaline medium. The efficiency and stability of this detection are highly dependent on the pH of the solution. Theoretical modeling has shown that while lightly alkaline solutions are favorable for detection, strongly alkaline conditions can lead to competing reactions, such as the hydroxylation of the diazonium groups, which can interfere with the analysis. jocpr.com Various electrochemical methods have also been developed that involve doping with the saccharinate ion. jocpr.com
The following table summarizes key parameters of an electrochemical detection method for saccharin.
| Analytical Parameter | Electrochemical Flow Injection with BLM |
| Principle | Amperometry based on transient current signal from sweetener-membrane interaction nih.gov |
| Detection Level | Micromolar (µM) concentrations nih.gov |
| Selectivity | Achieved by differences in the time of appearance of the transient response for different sweeteners nih.gov |
| Analysis Time | Transient signal appears in less than 1 minute nih.gov |
| Interference | No significant interference from common food components like proteins and lipids nih.gov |
Biosensor Design for Selective Detection
Biosensors represent a frontier in analytical chemistry, combining the specificity of a biological recognition element with the sensitivity of a physicochemical transducer. istar.edu.in For saccharin detection, biosensors offer the potential for real-time, highly selective, and sensitive analysis.
A notable approach involves using intact taste epithelium as the biological recognition element. researchgate.net In this design, taste buds are isolated and placed on the surface of a microelectrode array (MEA). researchgate.net This "taste epithelium biosensor" can detect the electrophysiological responses of the taste cells when exposed to sweeteners like saccharin, allowing for their detection in samples such as carbonated drinks. istar.edu.inresearchgate.net These systems can differentiate between natural sugars and artificial sweeteners based on the spatiotemporal analysis of the signals generated. istar.edu.in
Another innovative biosensor design utilizes filter-supported bilayer lipid membranes (BLMs), which mimic biological cell membranes. nih.gov These BLMs serve as the sensing element in an electrochemical setup. The interaction of sweeteners with the lipid film generates a measurable electrical signal. nih.govistar.edu.in This method has proven effective for the speedy and sensitive screening of sweeteners in various food samples, including diet soft drinks, wines, and yogurts, with minimal interference from the food matrix. nih.gov The modulation of the carrier solution can eliminate the most common interference from proteins, a significant challenge for many lipid-film-based biosensors. nih.gov
The table below outlines different biosensor designs for sweetener detection.
| Biosensor Type | Bioreceptor | Transducer Principle | Target Analytes | Key Features |
| Taste Epithelium Biosensor | Isolated taste buds/cells researchgate.netnih.gov | Microelectrode Array (MEA) detecting electrophysiological signals istar.edu.inresearchgate.net | Saccharin, Cyclamate, Glucose, Sucrose istar.edu.inresearchgate.net | Real-time detection, differentiates artificial vs. natural sweeteners istar.edu.innih.gov |
| Bilayer Lipid Membrane (BLM) Biosensor | Filter-supported Bilayer Lipid Membrane nih.gov | Electrochemical (Amperometric) nih.govconicet.gov.ar | Acesulfame-K, Cyclamate, Saccharin nih.gov | Rapid, sensitive, selective detection in mixtures, low matrix interference nih.gov |
Strategies for Sample Preparation and Matrix Interference Mitigation
The accuracy and reliability of saccharin calcium analysis are critically dependent on the effectiveness of sample preparation. researchgate.net Foods and other products are complex matrices containing numerous components like proteins, fats, carbohydrates, and preservatives that can interfere with analytical measurements. researchgate.netmdpi.comunl.edu Therefore, robust extraction and clean-up procedures are essential to isolate saccharin from these interferences and enable its precise quantification, especially at trace levels. researchgate.netmdpi.com
Extraction and Clean-up Procedures for Diverse Matrices
A variety of sample preparation techniques are employed, tailored to the specific characteristics of the sample matrix. researchgate.net The primary steps typically involve homogenization for solid samples, extraction of the analyte into a suitable solvent, and a clean-up stage to remove co-extracted interfering compounds. researchgate.net
Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE) are fundamental methods used. unl.edu For LLE, an organic solvent is added to a liquid sample to partition the sweeteners from the aqueous phase. unl.edu SLE is used for solid samples, which are often homogenized and extracted with a solvent like a water/methanol mixture. unl.edu For instance, in pharmaceutical suspensions, an aqueous extract can be further purified by washing with an immiscible organic solvent to remove interferences before analysis. scielo.br
Solid-Phase Extraction (SPE) is a widely used, simple, and reproducible clean-up technique. researchgate.netmdpi.com It involves passing a liquid sample through a cartridge containing a solid sorbent that retains either the analyte or the interferences. mdpi.com The choice of sorbent is critical and depends on the properties of the analyte and the matrix. mdpi.com
Reversed-phase cartridges like C18 silica-based or polymeric sorbents (e.g., Oasis HLB, styrene-divinylbenzene) are commonly used. mdpi.comunl.edu Sep-Pak C18 cartridges have been successfully applied to clean up extracts from high-fat matrices like chocolate and dairy products. mdpi.com Oasis HLB cartridges have been used to isolate sweeteners from beverages, preserved fruits, and cakes. unl.edu
Anion-exchange cartridges (e.g., Oasis MAX) are suitable for acidic sweeteners like saccharin, although care must be taken to ensure complete elution, often requiring an acidified eluent. sci-hub.se
Dispersive SPE (dSPE) using adsorbents like ethylenediamine-functionalized magnetic polymers offers a rapid clean-up method, particularly for complex matrices like red wine, by removing pigments and organic acids. unl.edu
Other procedures include simple dilution for liquid samples like soft drinks (after degassing), centrifugation to remove solid particles from juices, and filtration through membrane filters (e.g., 0.45 µm) to clarify extracts before injection into analytical instruments. unl.eduoup.com For some food types, a precipitation step using agents like lead acetate or alcohol can be used to clean up samples. oup.com
The following table details extraction and clean-up methods for saccharin in various matrices.
| Matrix Type | Extraction Method | Clean-up Procedure | Reference |
| Beverages (Soft Drinks, Juices) | Direct dilution, sonication (for degassing) | Filtration, SPE (Oasis HLB, C18) | mdpi.comunl.eduoup.comeuropa.eu |
| Solid Foods (e.g., Preserved Fruits, Cake) | Homogenization with buffer/solvent (e.g., acetonitrile-water) | Centrifugation, SPE (Oasis HLB) | researchgate.netunl.edu |
| High-Fat Foods (e.g., Chocolate, Dairy) | Extraction with phosphate buffer-ethanol | SPE (Sep-Pak C18) | researchgate.netmdpi.com |
| Pharmaceuticals (e.g., Oral Suspension) | Aqueous dilution and extraction | Washing with immiscible organic solvent (e.g., chloroform:ethanol) | scielo.br |
| Cosmetics (e.g., Toothgel) | Extraction with hydrochloric acid, then chloroform:ethanol | Drying and redissolving in sodium hydroxide (B78521) solution | scielo.br |
| Environmental Water | Direct injection or pre-concentration | SPE (Oasis HLB, Oasis MAX) | sci-hub.selcms.cz |
| Sewage Sludge | Pressurized Liquid Extraction (PLE) with water | SPE (Oasis HLB, C18) | plymouth.ac.uknih.gov |
Optimization for Trace Level Analysis
Detecting saccharin at trace concentrations, such as in environmental water samples where levels can be in the ng/L to µg/L range, requires highly sensitive analytical methods and optimized sample preparation to pre-concentrate the analyte. lcms.czplymouth.ac.uk
A primary challenge in trace analysis is extracting highly polar, acidic sweeteners like saccharin from aqueous samples, as they have a low affinity for common hydrophobic SPE sorbents. sci-hub.se Optimization often involves adjusting the sample pH prior to extraction to ensure the analyte is in a form that can be retained by the sorbent. researchgate.net However, even with optimization, recoveries for saccharin can be challenging. sci-hub.se
The combination of Solid-Phase Extraction (SPE) with highly sensitive detection techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common approach for trace-level determination. plymouth.ac.uknih.gov
Method Detection Limits: Using SPE-LC-MS/MS, limits of detection (LODs) for saccharin have been reported in the range of 0.001–0.04 µg/L for river water and as low as 0.2 ng/L for surface and groundwater. plymouth.ac.uk For more complex matrices like sewage sludge, methods involving pressurized liquid extraction (PLE) followed by SPE and LC-MS/MS have achieved limits of quantification (LOQ) of 16 ng/g. plymouth.ac.uknih.gov
Direct Injection: For some advanced instruments, direct analysis without pre-concentration is possible. A highly sensitive LC/MS/MS method was developed for the direct quantification of sweeteners in surface and drinking water, achieving LODs at the low ng/L level with a direct injection. lcms.cz
Matrix Effects: A significant issue in trace analysis using LC-MS/MS is the matrix effect, where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. unl.edu To mitigate this, an extensive study of clean-up methods is crucial. nih.gov The use of isotopically labeled internal standards, such as saccharin-d4, is also a key strategy to compensate for matrix effects and variations in analytical response. unl.eduresearchgate.net
The table below presents a summary of findings from various studies on the trace-level analysis of saccharin.
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Optimization Strategy | Reference |
| SPE-LC-MS/MS | River Water | LOD: 0.001–0.04 µg/L | SPE using polymeric reversed-phase sorbents | plymouth.ac.uk |
| SPE-LC-MS/MS | Wastewater | LOQ: 0.01-0.5 µg/L | SPE with mixed-mode anion-exchange sorbents | plymouth.ac.uk |
| LC-MS/MS | Surface/Drinking Water | LOD: <2.5 ng/L | Direct injection without enrichment using a highly sensitive mass spectrometer | lcms.cz |
| PLE-SPE-LC-MS/MS | Sewage Sludge | LOQ: 16 ng/g (dry weight) | Pressurized Liquid Extraction followed by C18/Oasis HLB clean-up | plymouth.ac.uknih.gov |
| MALDI-MS | Food Samples | LOD: 4 pmol | Use of fullerenol as a novel matrix to reduce background interference | researchgate.net |
Molecular Interactions and Chemical Reactivity of Saccharin Calcium
Non-Covalent Interactions in Solid-State Formulations
The solid-state structure of saccharin (B28170) calcium, specifically as calcium saccharinate heptahydrate (Ca(sac)₂·7H₂O), is characterized by a network of non-covalent interactions that dictate its crystal packing. srce.hr In the crystalline form, the calcium ions are eight-coordinated, bonded to two sulfonyl oxygen atoms from the saccharinate ligands and six water molecules. srce.hr The saccharinate ligands act as bridges, forming chains within the structure. srce.hr
A predominant feature of the solid-state formulation is extensive hydrogen bonding. srce.hr All water molecules within the crystal lattice are involved in hydrogen bonds of the O–H∙∙∙O and O–H∙∙∙N type. srce.hr These hydrogen bonds link the primary coordination chains, also incorporating the two saccharinate anions and two water molecules that are not directly coordinated to the calcium ions. srce.hr This intricate network of hydrogen bonds results in the formation of double-layers. srce.hr The interactions between these layers are limited to weaker van der Waals forces. srce.hr
In a broader context of saccharin-based salts and co-crystals, non-covalent interactions are crucial for their formation and stability. researchgate.net These interactions commonly include various types of hydrogen bonds, such as O−H···N, N(+)−H···O, O−H···O, and N−H···O, alongside weaker C−H···O interactions. researchgate.net The saccharinate anion itself is rich in hydrogen bond acceptors (carbonyl and sulfonyl oxygens) but poor in donors, a property that influences its interaction patterns. researchgate.net While pure crystalline saccharin forms dimers stabilized by hydrogen bonds, its salts, like calcium saccharinate, exhibit more complex supramolecular structures governed by both ionic forces and a variety of non-covalent interactions. acs.orgnih.gov
Table 1: Key Non-Covalent Interactions in Calcium Saccharinate Solid-State Structure
This table summarizes the primary non-covalent interactions identified in the crystal structure of calcium saccharinate heptahydrate.
| Interaction Type | Participating Groups | Role in Crystal Structure |
| Hydrogen Bonding | Water molecules, Saccharinate (N and O atoms) | Connects coordination polyhedra into chains and links chains into double-layers. srce.hr |
| van der Waals Forces | Between layers | Holds the hydrogen-bonded double-layers together. srce.hr |
| Ionic Bonding | Ca²⁺ ions and Saccharinate anions | Forms the primary coordination polyhedra. srce.hr |
| Weak C-H···O Bonds | Carbon-hydrogen groups and oxygen atoms | Provide auxiliary stabilization within the crystal lattice. srce.hrresearchgate.net |
Role of Saccharin Derivatives in Catalytic Processes
Saccharin and its derivatives have emerged as effective and environmentally benign catalysts for a wide array of organic transformations. rsc.orgresearchgate.net Their application spans numerous reaction types, including multi-component reactions like the Biginelli reaction, Paal-Knorr pyrrole (B145914) synthesis, condensation reactions, and the synthesis of various heterocyclic compounds. rsc.orgnih.gov The catalytic activity stems from the inherent properties of the saccharin moiety, which can be readily modified to create derivatives with specific catalytic functions. researchgate.netnih.gov These derivatives can act as Brønsted acids, Lewis acids, or dual-function catalysts. nih.gov
Saccharin-N-sulfonic acid (SaSA) is a prominent derivative that functions as a solid-acid catalyst. nih.gov Its efficacy lies in its ability to act as a potent and recyclable source of protons, facilitating acid-catalyzed reactions often under solvent-free conditions. nih.gov
SaSA has been successfully employed in reactions such as the synthesis of N,N'-alkylidene bisamides from aldehydes and amides. nih.gov In this process, the acidic proton from SaSA activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amide. nih.gov The catalyst is regenerated and can be recovered and reused, highlighting its efficiency and green credentials. nih.gov Other applications include the chemoselective trimethylsilylation of alcohols and the protection of aldehydes through the formation of 1,1-diacetates. nih.gov In these reactions, SaSA's role as a proton donor is central to the activation of substrates like acetic anhydride (B1165640) or hexamethyldisilazane (B44280) (HMDS). nih.gov
The catalytic activation mechanisms involving saccharin derivatives are diverse and depend on the specific derivative and reaction. nih.gov
Proton Donation (Brønsted Acidity): As detailed with Saccharin-N-sulfonic acid, the primary mechanism is the donation of a proton to activate an electrophile, typically a carbonyl group. nih.govlibretexts.org The acidic hydrogen of the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. nih.gov This is a classic example of acid-base catalysis. libretexts.org
Dual Activation: Some saccharin-based catalysts can engage in dual activation through hydrogen bonding. For instance, in the synthesis of certain heterocyclic compounds, the saccharinate anion can form hydrogen bonds that activate both the electrophile and the nucleophile simultaneously, orienting them for the reaction. nih.gov This bifunctional activation is also seen in organocatalysts where a single molecule has both a Brønsted-base site to deprotonate a nucleophile and a hydrogen-bond donor site to activate an electrophile. beilstein-journals.org
Iminium/Dienamine Activation: In organocatalysis, secondary amines react with α,β-unsaturated aldehydes to form iminium ions or dienamines. rsc.org While not a direct mechanism for saccharin calcium itself, understanding these pathways provides context for how amine-containing structures can be involved in catalysis. The formation of an iminium ion lowers the LUMO of the substrate, activating it for nucleophilic attack, whereas a dienamine raises the HOMO, turning the substrate into an effective nucleophile. rsc.org
Covalent Catalysis: This mechanism involves the formation of a transient covalent bond between the catalyst and a substrate. wou.edu For example, a nucleophilic group on a catalyst can attack a substrate to form a reactive intermediate, which then reacts with the second substrate before the catalyst is regenerated. wou.edu While less commonly cited for saccharin derivatives compared to proton donation, the potential for the saccharin framework to be incorporated into more complex catalysts that operate via this mechanism exists.
Table 2: Catalytic Mechanisms of Saccharin Derivatives
This table outlines the primary mechanisms through which saccharin derivatives exert their catalytic effect in organic synthesis.
| Mechanism | Description | Example Reaction | Catalyst Derivative Example |
| Proton Donation | The catalyst donates a proton (H⁺) to an electrophilic substrate, typically activating a carbonyl group. nih.gov | Synthesis of N,N'-alkylidene bisamides. nih.gov | Saccharin-N-sulfonic acid (SaSA). nih.gov |
| Dual Hydrogen Bonding | The catalyst simultaneously activates both reaction partners through a network of hydrogen bonds. nih.gov | Synthesis of pyrazolo[1,2-b]phthalazine-diones. nih.gov | [Bmim]Sac (an ionic liquid). nih.gov |
| General Acid-Base Catalysis | The catalyst facilitates proton transfer to and from reactants throughout the reaction pathway. libretexts.org | Acylal formation for aldehyde protection. nih.gov | Saccharin-N-sulfonic acid (SaSA). nih.gov |
Environmental Dynamics and Degradation Pathways of Saccharin in Calcium Salt Form
Abiotic Degradation Mechanisms
Abiotic degradation involves non-living chemical and physical processes, such as hydrolysis, photolysis, and thermolysis, which can break down saccharin (B28170) in the environment.
Hydrolytic Stability under Environmental Conditions
Saccharin demonstrates remarkable hydrolytic stability across a wide range of pH and temperature conditions typically found in the environment. In aqueous solutions with pH levels from 3.3 to 8.0, it remains essentially unchanged. agriculturejournals.czresearchgate.net Significant hydrolysis only occurs under extreme conditions. For instance, measurable decomposition is observed at a high temperature of 80°C combined with a very low pH of 2. nih.gov More specifically, prolonged exposure to temperatures of 125°C at a pH of 2 is required for significant decomposition to occur. lookchem.com Under these harsh acidic conditions, the hydrolysis of saccharin yields 2-sulfamoylbenzoic acid and subsequently 2-sulfobenzoic acid. ijcmas.comrdd.edu.iq In alkaline conditions, hydrolysis can produce ammonium (B1175870) o-sulfobenzoic acid. nih.gov However, given that typical environmental waters rarely reach such extreme pH and temperature levels, hydrolysis is not considered a primary degradation pathway for saccharin in the natural environment. nih.gov
Table 1: Hydrolytic Stability of Saccharin under Various Conditions
| pH | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| 3.3 - 8.0 | Ambient | Essentially unchanged | agriculturejournals.cz |
| 3.0, 4.0 | 20, 40 | No losses over 2 months | nih.gov |
| 3.3, 7.0, 8.0 | 100, 125, 150 (1 hour) | No practical effect | researchgate.net |
| < 2.0 | High Temperature | Hydrolytic decomposition | ijcmas.comrdd.edu.iq |
| 2.0 | 80 | Measurable hydrolysis | nih.gov |
Photo- and Thermal Degradation Pathways
Photodegradation, the breakdown of compounds by light, can be a relevant process for saccharin. Saccharin is capable of absorbing light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.gov However, studies show that its degradation under simulated solar radiation is very slow. nih.gov One study estimated the photolytic half-life of saccharin in surface waters to be more than several years. nih.gov
Degradation is more significant under energetic ultraviolet (UV) radiation, which is often used in water treatment processes. nih.gov The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO2) or through advanced oxidation processes (AOPs). plymouth.ac.ukpan.plresearchgate.net For example, the photo-Fenton process, which involves hydrogen peroxide and iron ions, has been shown to effectively degrade saccharin under UV light. plymouth.ac.uk Another study demonstrated that thermally activated persulfate can completely remove saccharin, with degradation involving reactive species like sulfate (B86663) (SO4˙−) and hydroxyl (·OH) radicals. rsc.orgrsc.org The primary transformation products identified during such oxidation processes include monohydroxylated and dihydroxylated forms of saccharin. rsc.orgrsc.org
Thermal degradation of saccharin occurs at temperatures well above those typically found in the environment. The compound melts at approximately 220-229°C and begins to decompose. mdpi.comscirp.orgakjournals.com When heated to decomposition at 380°C, it emits toxic fumes of nitrogen and sulfur oxides. rdd.edu.iq Therefore, thermal degradation is not a significant environmental fate process but is relevant for high-temperature industrial applications or waste treatment. rdd.edu.iqakjournals.com
Biotic Degradation by Environmental Microorganisms
Biotic degradation involves the breakdown of substances by living organisms, primarily microorganisms. While initially considered persistent, recent studies have shown that saccharin can be biodegraded under specific environmental conditions.
Microbial Transformation in Soil and Aquatic Environments
Saccharin is susceptible to microbial degradation in both soil and water. nih.govresearchgate.net In soil incubation experiments, the biodegradation half-life of saccharin was found to range from 3 to 12 days, which is relatively fast compared to other artificial sweeteners. researchgate.netacs.org The rate of degradation is dependent on factors like the type of soil and the microbial community present. frontiersin.org
In aquatic environments, the biodegradability of saccharin is influenced by the nutrient status and microbial population of the water body. uni-lj.si A study found that in hypertrophic surface water, characterized by high concentrations of nitrogen and phosphorus, 98% of saccharin degraded within 14 days. uni-lj.si This suggests that in nutrient-rich waters with abundant microbial life, saccharin can be effectively removed. uni-lj.si However, in less biologically active environments like groundwater, degradation may be slower. uni-lj.si
Persistence and Stability in Manure and Wastewater
The use of saccharin as a feed additive for piglets leads to its excretion and subsequent presence in animal manure. researchgate.netacs.org Studies have shown that saccharin can be found in liquid manure at concentrations up to 12 mg/L. researchgate.netacs.org Importantly, it was found to be stable during two months of storage under anaerobic conditions in pig manure at 20°C. nih.govacs.org This stability means that when manure is used as a fertilizer, intact saccharin can be introduced into agricultural soils. researchgate.net
In wastewater treatment plants (WWTPs), saccharin removal can be efficient. Activated sludge processes have demonstrated a mean removal efficiency of 90%. nih.gov Incubation experiments with activated sludge showed a rapid removal of 78% within just 3 hours, corresponding to a first-order half-life of 90 minutes. nih.gov However, the efficiency of biological degradation in WWTPs can be influenced by factors such as the availability of oxygen and the presence of other pollutants that may be preferentially consumed by microorganisms. researchgate.net
Environmental Transport and Fate Modeling
Understanding the transport and ultimate fate of saccharin in the environment is crucial for assessing its potential impact. Due to its high water solubility and limited sorption to soil particles, saccharin is highly mobile in the environment. nih.govresearchgate.net
Its high mobility and relative persistence in certain compartments mean it has the potential to leach from soils into groundwater. nih.gov Modeling studies and observational data suggest that the application of manure from animal husbandry is a likely source of saccharin detected in groundwater, with concentrations up to 0.26 µg/L having been observed. researchgate.netacs.org In contrast, other sweeteners like acesulfame (B1210027) found in groundwater are more likely to originate from the infiltration of wastewater-polluted surface water. researchgate.netacs.org The detection of saccharin in surface waters, wastewater, and even groundwater has led to its use as a chemical marker for anthropogenic influence on the water cycle. agriculturejournals.czresearchgate.net
Table 2: Degradation Half-life of Saccharin in Different Environmental Matrices
| Environment | Half-life | Conditions | Reference |
|---|---|---|---|
| Soil | 3 - 12 days | Incubation experiments | researchgate.netacs.org |
| Activated Sludge | 90 minutes | Incubation experiments | nih.gov |
| Hypertrophic Surface Water | 98% degraded in 14 days | Environmentally relevant conditions | uni-lj.si |
| Pig Manure | Stable for 62 days | 20°C, anaerobic storage | nih.govacs.org |
Leaching Potential to Groundwater Systems
Due to its high mobility in soil, saccharin has the potential to leach into groundwater. acs.orgagriculturejournals.cz The detection of saccharin in groundwater, with observed concentrations up to 0.26 μg/L, is often linked to the application of manure. acs.orgnih.govresearchgate.net Saccharin is also a known soil metabolite of certain sulfonylurea herbicides, which can contribute to its presence in groundwater. nih.govuni-hohenheim.deplymouth.ac.uk
Several pathways can introduce saccharin into soils, including irrigation with wastewater-polluted surface water, fertilization with sewage sludge, and leaks from sewer systems. acs.orgnih.govuni-hohenheim.de In soil incubation experiments, saccharin was found to degrade with a half-life of 3 to 12 days. acs.orgnih.govresearchgate.netuni-hohenheim.de Despite its biodegradability in soil, its high solubility and low adsorption contribute to its potential to reach groundwater. researchgate.netuni-lj.si
Computer simulations have been used to evaluate the leaching of saccharin to groundwater. acs.orgnih.govresearchgate.netuni-hohenheim.de These models, combined with field observations, suggest that while saccharin can be degraded by soil microorganisms, its presence in groundwater is a plausible outcome, particularly in areas with significant agricultural inputs or wastewater contamination. acs.orgresearchgate.netplymouth.ac.uk
Table 2: Factors Influencing Saccharin's Leaching Potential
| Factor | Observation/Finding | Reference |
|---|---|---|
| Groundwater Concentrations | Up to 0.26 µg/L have been detected. | acs.orgnih.govresearchgate.net |
| Primary Source in Groundwater | Most likely due to the application of manure. | acs.orgnih.govresearchgate.net |
| Soil Degradation Half-life | 3-12 days in soil incubation experiments. | acs.orgnih.govresearchgate.netuni-hohenheim.de |
| Other Entry Pathways | Irrigation with contaminated water, sewage sludge application, leaky sewers. | acs.orgnih.govuni-hohenheim.de |
| Herbicide Metabolite | A soil metabolite of some sulfonylurea herbicides. | nih.govuni-hohenheim.deplymouth.ac.uk |
Research Frameworks and Regulatory Science Intersections in Saccharin Calcium Analysis
Evolution of Analytical Standards Driven by Regulatory Scrutiny
Regulatory bodies across the globe have implemented rigorous standards for food additives. This intense examination has been a principal catalyst for the refinement of analytical methods used to detect and quantify saccharin (B28170) calcium and any associated impurities.
A key focus of regulatory concern has been the presence of impurities, particularly o-toluenesulfonamide (B73098) and p-toluenesulfonamide (B41071), in commercial saccharin products. lgcstandards.com Consequently, analytical methods have evolved from basic detection techniques to highly sensitive and specific methodologies.
Modern approaches to impurity profiling in saccharin calcium heavily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental method, valued for its precision in separating and quantifying saccharin calcium from related impurities. researchgate.netiarc.fr For volatile and semi-volatile impurities like toluenesulfonamides, Gas Chromatography (GC), often paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is particularly effective. lgcstandards.comscitechnol.com
Regulatory limits for these impurities are established by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). fao.org For example, JECFA has defined the maximum allowable levels for toluenesulfonamides in saccharin. fao.org Similarly, specifications for heavy metals like lead are also in place, with analytical methods such as atomic absorption spectroscopy being employed for their determination. researchgate.nethspublishing.org
Table 1: Common Impurities in Saccharin Calcium and Analytical Detection Methods
| Impurity Name | Common Analytical Methodologies |
| o-Toluenesulfonamide | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| p-Toluenesulfonamide | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Benzoic and Salicylic Acid | High-Performance Liquid Chromatography (HPLC) |
| Lead | Atomic Absorption Spectroscopy (AAS) |
| Selenium | Atomic Absorption Spectroscopy (AAS) |
The establishment of official reference methods is essential for ensuring the consistency and reliability of purity assessments across different laboratories. These methods undergo rigorous validation and serve as the benchmark for all other analytical procedures.
Historically, titrimetric methods, which are based on the acidic nature of the saccharin molecule, were used for purity assessment. iarc.fr However, instrumental methods like HPLC are now more commonly designated as reference methods due to their superior specificity and accuracy. iarc.fr Compendia such as the United States Pharmacopeia (USP) and the Food Chemicals Codex (FCC) provide detailed monographs for saccharin calcium. cornell.edu These monographs outline validated methods for identification, purity assay, and the quantification of specific impurities, serving as an internationally recognized standard for both manufacturers and regulatory authorities. fao.orgcornell.edu
Methodologies for Impurity Profiling and Control in Commercial Products
Impact of Manufacturing Process Variants on Product Specification Research
The manufacturing process used to synthesize saccharin calcium can have a notable impact on the impurity profile of the final product. The two main production routes are the Remsen-Fahlberg process and the Maumee process. europa.eueuropa.eu
The Remsen-Fahlberg process, which starts from toluene (B28343), can result in the formation of o- and p-toluenesulfonamide as impurities. europa.eu In contrast, the Maumee process begins with phthalic anhydride (B1165640) and generally yields a different impurity profile. europa.euinchem.org Research has indicated that saccharin produced via the Maumee process is not contaminated with o-toluenesulfonamide. nih.gov
This understanding of how manufacturing variants affect the final product has been critical in the development of appropriate regulatory specifications. It allows for targeted analytical testing and the implementation of process-specific quality controls. As a result, regulatory monographs for saccharin calcium often include tests and limits for impurities that are known to be associated with specific synthesis pathways, ensuring that all products meet the required safety and quality standards regardless of the manufacturing method. fao.org
International Harmonization Efforts in Analytical Method Validation for Saccharin Calcium
Given the global trade of food products, the international harmonization of analytical methods for food additives is of paramount importance. Harmonization facilitates international trade and upholds consumer safety by ensuring that a product tested in one country meets the regulatory standards of another. alwsci.com
Organizations such as the Codex Alimentarius Commission play a significant role in this area by establishing international food standards, guidelines, and codes of practice. cfs.gov.hkwww.gov.za JECFA contributes to this harmonization by evaluating food additives and their specifications, which are often adopted by national regulatory agencies. cfs.gov.hk For saccharin and its salts, JECFA has established a group Acceptable Daily Intake (ADI) and detailed specifications. nih.govwho.int
The work of bodies like the AOAC INTERNATIONAL, which focuses on the harmonization of analytical methods, further supports this global effort. foodprotection.org The widespread adoption of internationally recognized compendia like the USP and the FCC also promotes harmonization by providing a common set of validated methods and quality standards for saccharin calcium. fao.orgcornell.edu This alignment is crucial for ensuring the consistent quality of saccharin calcium in the global market.
Q & A
Q. What are the standard analytical methods for quantifying Saccharin Calcium in pharmaceutical formulations?
Saccharin Calcium is typically quantified using pharmacopeial assays, such as atomic absorption spectroscopy (AAS) or UV-Vis spectrophotometry. For example, USP methods involve dissolving samples in hydrochloric acid, filtering, and adding lanthanum chloride to suppress interference from phosphate ions. Calibration curves are generated using calcium carbonate standards, with absorbance measurements at 422.7 nm . Researchers must validate recovery rates (90–125%) and account for matrix effects in complex formulations.
Q. How do researchers control for confounding variables like pH and ion concentration when measuring Saccharin Calcium’s biochemical effects?
Studies often use chelating agents (e.g., EDTA) to isolate calcium-specific interactions. For in vitro assays, buffers such as HEPES or Tris are employed to stabilize pH. In hemodialysis research, variables like albumin levels, citrate, and lactate are corrected using multivariate regression models to avoid misclassification of calcium status .
Q. What are the best practices for conducting literature reviews on Saccharin Calcium’s biochemical properties?
Use advanced search operators in scholarly databases (e.g., "saccharin calcium" AND "mechanism") and limit results to peer-reviewed articles from the past 5 years. Prioritize studies with robust methodologies, such as controlled in vivo experiments or reproducible assays. Tools like Google Scholar’s "Cited by" feature help identify influential papers and resolve contradictions (e.g., species-specific carcinogenicity data) .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo data on Saccharin Calcium’s carcinogenicity be resolved?
Mechanistic studies reveal that Saccharin Calcium’s urothelial carcinogenicity in rats involves calcium phosphate precipitate formation, which is pH- and species-dependent. To reconcile data, researchers should:
Q. What experimental designs are recommended for studying Saccharin Calcium’s interaction with calcium-dependent signaling pathways?
Use calcium imaging techniques (e.g., Fura-2 AM fluorescence) to monitor real-time intracellular calcium flux in response to Saccharin Calcium. Pair this with RNA-seq to identify downstream gene regulation. Control for off-target effects by comparing results with calcium channel blockers (e.g., verapamil) .
Q. How should researchers approach meta-analyses of Saccharin Calcium’s toxicological data, given species-specific responses?
Stratify data by species, dose, and exposure duration. Use the IARC’s weight-of-evidence framework to assess human relevance, focusing on mechanistic differences (e.g., rat-specific precipitate formation vs. human urinary biochemistry). Sensitivity analyses should exclude studies with inadequate confounding control (e.g., unadjusted albumin levels) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Saccharin Calcium studies?
Nonlinear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves. For skewed data, apply Box-Cox transformations. Report confidence intervals and effect sizes (e.g., Cohen’s d) to highlight clinical significance. Use tools like R’s drc package for robust curve fitting .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., carcinogenicity studies), prioritize studies with validated ionized calcium measurements and controlled dietary variables .
- Experimental Reproducibility : Adhere to pharmacopeial guidelines for assay preparation (e.g., lanthanum chloride addition) to ensure inter-laboratory consistency .
- Ethical Reporting : Disclose funding sources and avoid selective citation of non-carcinogenic findings in industry-sponsored studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
